

Application Notes and Protocols for Cationic Detergent-Based DNA Extraction

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Compound of Interest

Compound Name: *Hexyldimethyloctylammonium Bromide*
Cat. No.: *B574231*

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Introduction

The isolation of high-quality deoxyribonucleic acid (DNA) is a critical first step for a wide range of molecular applications, from polymerase chain reaction (PCR) and sequencing to cloning and library construction. The Cetyltrimethylammonium Bromide (CTAB) method is a widely utilized and robust protocol for extracting DNA from various sources, particularly plant tissues, which are often rich in polysaccharides and polyphenols that can interfere with downstream applications.

This document provides a detailed overview and protocol for the CTAB DNA extraction method. While the user initially inquired about **Hexyldimethyloctylammonium Bromide**, the established and extensively documented cationic detergent for this application is CTAB. The principles and steps outlined below are based on the well-validated CTAB methodology.

The CTAB method employs a cationic detergent, CTAB, which forms complexes with proteins and polysaccharides, allowing for their separation from the DNA.^{[1][2]} The protocol involves cell lysis in a heated CTAB buffer, followed by organic solvent extractions to remove contaminants, and finally, precipitation and purification of the DNA.^{[1][3]} Numerous modifications to the standard CTAB protocol exist to optimize DNA yield and purity from different types of tissues and organisms.^{[4][5][6]}

Data Presentation: Comparison of CTAB Protocol Modifications

The following table summarizes quantitative data from various studies that have optimized the CTAB protocol. These modifications often involve adjusting buffer components to improve DNA yield and purity from challenging samples.

Tissue Type	Key Modification	DNA Yield (µg/g tissue)	A260/A280 Ratio	A260/A230 Ratio	Reference
Plant Leaves (General)	Standard 2% CTAB	10 - 500	1.7 - 1.9	> 1.8	[4] [7]
Plant Seeds	Increased CTAB to 3%	~25	~1.85	> 2.0	[4]
Fungal Mycelia	Freeze-dried tissue, 2% CTAB	Variable	1.8 - 2.0	> 1.8	[4]
Green Seaweeds	Optimized CTAB buffer	Higher than standard CTAB	~1.9	> 2.0	[8]
Forest Elephant Dung	Addition of SDS and Proteinase K	High concentration	Good quality for PCR	Not specified	[9] [10]
Sorghum Seeds	Comparison with liquid detergent	25.78 µg from 2g	1.63	Not specified	[11]

Note: DNA yield and purity can vary significantly depending on the species, tissue age, and storage conditions. The A260/A280 ratio is an indicator of protein contamination (ideal ~1.8), while the A260/A230 ratio reflects contamination by polysaccharides and polyphenols (ideal > 2.0).

Experimental Protocols

Standard CTAB DNA Extraction Protocol for Plant Leaves

This protocol is a widely used method for obtaining high-quality DNA from fresh or frozen plant leaf tissue.

Materials:

- CTAB Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)
- β -mercaptoethanol or polyvinylpyrrolidone (PVP) (optional, for tissues high in polyphenols)
- Chloroform:Isoamyl alcohol (24:1 v/v)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
- Liquid nitrogen
- Mortar and pestle
- Microcentrifuge tubes (1.5 mL or 2.0 mL)
- Water bath or heat block (65°C)
- Microcentrifuge
- Pipettes and sterile tips

Protocol:

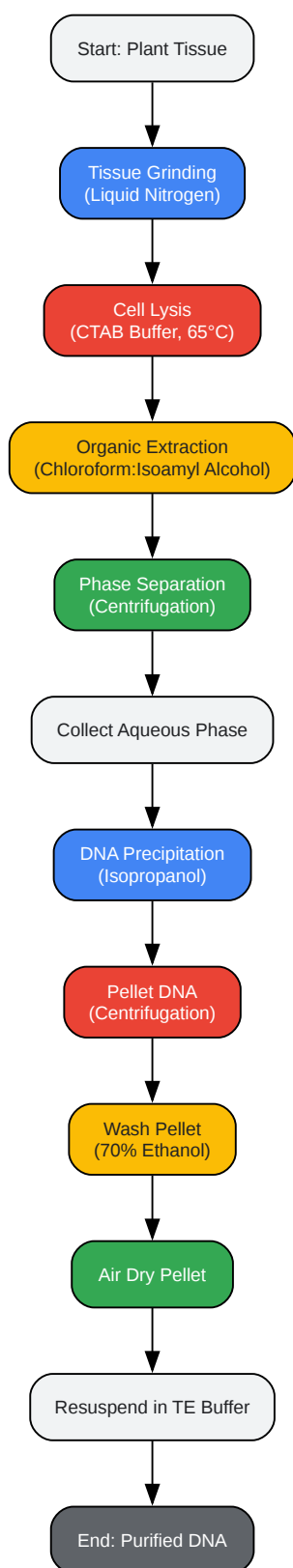
- Tissue Preparation: Freeze approximately 100 mg of fresh leaf tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[\[1\]](#)[\[3\]](#)

- Lysis: Transfer the powdered tissue to a 2.0 mL microcentrifuge tube. Add 1 mL of pre-warmed (65°C) CTAB buffer (and β -mercaptoethanol to a final concentration of 0.2% if needed). Vortex briefly to mix.[\[1\]](#)
- Incubate the mixture in a water bath at 65°C for 60 minutes. Invert the tube every 15-20 minutes.[\[4\]](#)
- First Extraction: After incubation, add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1). Mix by inverting the tube for 5-10 minutes to form an emulsion.
- Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.[\[7\]](#)
- Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding the milky interface and the lower organic phase.[\[3\]](#)
- Second Extraction (Optional but Recommended): Repeat the chloroform:isoamyl alcohol extraction (steps 4-6) to ensure complete removal of proteins and other contaminants.
- DNA Precipitation: To the aqueous phase, add 0.7 volumes of ice-cold isopropanol. Mix gently by inversion until a white, stringy DNA precipitate is visible.[\[1\]](#)
- Incubate at -20°C for at least 30 minutes to enhance precipitation.
- Pelleting DNA: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. Carefully decant the supernatant.
- Washing: Add 1 mL of ice-cold 70% ethanol to the pellet to wash away residual salts and isopropanol. Gently dislodge the pellet by flicking the tube.
- Centrifuge at 12,000 x g for 5 minutes. Carefully decant the ethanol.
- Drying: Air-dry the pellet for 10-15 minutes at room temperature, or until no ethanol is visible. Do not over-dry the pellet, as this can make it difficult to dissolve.
- Resuspension: Resuspend the DNA pellet in 50-100 μ L of TE buffer. The volume can be adjusted based on the pellet size. Incubate at 65°C for 10 minutes to aid in dissolution.

- RNase Treatment (Optional): To remove RNA contamination, add RNase A to a final concentration of 10 µg/mL and incubate at 37°C for 30 minutes.
- Storage: Store the purified DNA at -20°C.

Visualizations

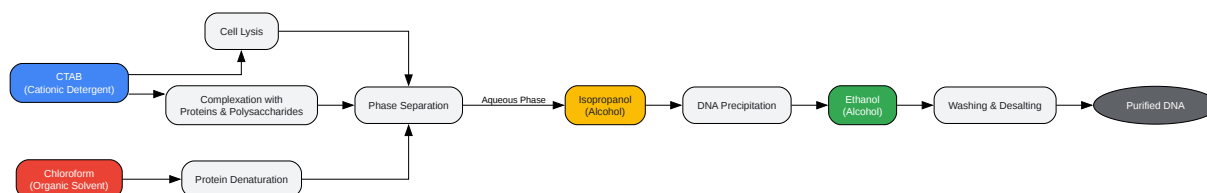
CTAB DNA Extraction Workflow



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Caption: Workflow of the CTAB DNA extraction protocol.

Logical Relationship of CTAB Method Components



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Caption: Key reagents and their roles in the CTAB DNA extraction method.

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